N-(6-Aminohexyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide hydrochloride
Overview
Description
N-(6-Aminohexyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide hydrochloride is a useful research compound. Its molecular formula is C21H27ClN4O6 and its molecular weight is 466.9 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Evaluation
N-(6-Aminohexyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide hydrochloride is involved in the synthesis of various pharmacologically active derivatives. For instance, derivatives designed with this compound have been evaluated for their potential anticonvulsant properties. Studies have shown that certain synthesized derivatives exhibit significant protection against maximal electroshock seizures (MES) in mice, indicating their potential in inhibiting seizure spread. This suggests their utility in developing anticonvulsant drugs (Nikalje, Khan, & Ghodke, 2011).
Antimicrobial and Anti-Inflammatory Activities
Research has also explored the synthesis of derivatives for antimicrobial and anti-inflammatory applications. Some synthesized compounds have demonstrated promising antibacterial and antifungal activities against various pathogenic microorganisms, highlighting their potential as antimicrobial agents (Debnath & Ganguly, 2015). Moreover, certain derivatives have shown significant anti-inflammatory activity in both in-vitro and in-vivo models, with some exhibiting a good gastrointestinal safety profile, making them candidates for anti-inflammatory drug development (Nikalje, 2014).
Novel Compound Synthesis
Further research has led to the synthesis of novel compounds, such as N-(3-chloro-2-oxo-4-substituted phenyl azetidin-1-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamides, through microwave-assisted methods. These compounds have been evaluated for central nervous system (CNS) depressant activities and anticonvulsant screening, with several showing potent activity in the MES model, indicating their potential for CNS therapeutic applications (Ghodke et al., 2017).
properties
IUPAC Name |
N-(6-aminohexyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O6.ClH/c22-10-3-1-2-4-11-23-17(27)12-31-15-7-5-6-13-18(15)21(30)25(20(13)29)14-8-9-16(26)24-19(14)28;/h5-7,14H,1-4,8-12,22H2,(H,23,27)(H,24,26,28);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKGOZIANMTYDFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-Aminohexyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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